molecular formula C21H20ClFN2O3S B2613860 (4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1251583-65-9

(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone

Cat. No. B2613860
CAS RN: 1251583-65-9
M. Wt: 434.91
InChI Key: CBPZJGCJRXATIF-UHFFFAOYSA-N
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Description

(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20ClFN2O3S and its molecular weight is 434.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds similar to (4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone has focused on their synthesis and structural characterization. For instance, a study by Prasad et al. (2018) investigated the synthesis of a related compound, involving detailed structural characterization through various spectroscopic techniques, and emphasized its stability and molecular interactions (Prasad et al., 2018).

Crystallography and Drug Synthesis

Another study by Eckhardt et al. (2020) described the crystal and molecular structure of a side product in the synthesis of benzothiazinones, which belong to a class of new anti-tuberculosis drug candidates (Eckhardt et al., 2020). This research provides insights into the structural aspects of related compounds and their potential therapeutic applications.

Antitubercular Activity

In a study by Bisht et al. (2010), derivatives similar to the compound were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. This study highlights the potential therapeutic applications of such compounds in treating tuberculosis (Bisht et al., 2010).

Thermal and Optical Studies

Karthik et al. (2021) conducted research on a similar compound, focusing on its thermal and optical properties, as well as its structural studies through single crystal X-ray diffraction. This research underscores the importance of understanding the physical properties of such compounds for their potential applications (Karthik et al., 2021).

Agonist Activity at 5-HT1A Receptors

Research by Colpaert et al. (2004) on a closely related compound, (3-chloro-4-fluoro-phenyl)-[4-fluoro-4-[[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl]piperidin-1-yl]-methanone, revealed its agonist activity at 5-HT1A receptors, indicating potential applications in pain management (Colpaert et al., 2004).

properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3S/c1-14-5-7-16(12-17(14)22)25-13-20(21(26)24-9-3-2-4-10-24)29(27,28)19-8-6-15(23)11-18(19)25/h5-8,11-13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPZJGCJRXATIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone

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